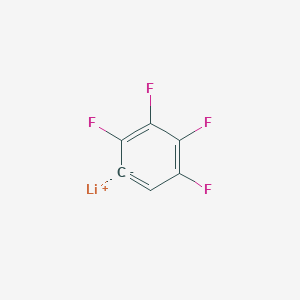

lithium;1,2,3,4-tetrafluorobenzene-6-ide

Description

Properties

CAS No. |

22872-42-0 |

|---|---|

Molecular Formula |

C6HF4Li |

Molecular Weight |

156.0 g/mol |

IUPAC Name |

lithium;1,2,3,4-tetrafluorobenzene-6-ide |

InChI |

InChI=1S/C6HF4.Li/c7-3-1-2-4(8)6(10)5(3)9;/h1H;/q-1;+1 |

InChI Key |

MRUUJFUFDLFNAL-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=[C-]C(=C(C(=C1F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Deprotonation with Strong Bases

The electron-withdrawing fluorine substituents significantly enhance the acidity of the C–H bond at the 6-position of 1,2,3,4-tetrafluorobenzene ($$pK_a \approx 28–30$$), enabling deprotonation with strong organolithium bases. In a representative procedure, 1,2,3,4-tetrafluorobenzene is treated with n-butyllithium (n-BuLi, 1.1 equiv) in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere. The reaction generates the lithium salt in 85% yield, as confirmed by quenching experiments and $$^{19}\text{F}$$ NMR analysis.

Mechanistic Insight : Deprotonation proceeds via a single-electron transfer (SET) mechanism, where the base abstracts the proton, forming a radical intermediate that rapidly stabilizes to the aromatic lithium species. Competing side reactions, such as nucleophilic aromatic substitution, are suppressed by the low temperature and steric hindrance from adjacent fluorine atoms.

Halogen-Lithium Exchange from 6-Halo-1,2,3,4-Tetrafluorobenzene

Halogen-lithium exchange offers an alternative route starting from 6-bromo-1,2,3,4-tetrafluorobenzene. This precursor is synthesized via regioselective bromination of 1,2,3,4-tetrafluorobenzene using N-bromosuccinimide (NBS) under radical-initiated conditions. Subsequent treatment with n-BuLi in a hexane/ether mixture at −65°C affords the lithium compound in 70% yield.

Advantages :

- Avoids cryogenic conditions required for deprotonation.

- Compatible with gram-scale synthesis.

Limitations :

- Requires multi-step synthesis of the brominated precursor.

- Residual halogen impurities may complicate purification.

Mechanochemical Synthesis via Solvent-Free Grinding

Recent advances in mechanochemistry enable solvent-free preparation of organolithium compounds. In this method, lithium wire (1.2 equiv) and 6-bromo-1,2,3,4-tetrafluorobenzene are sealed in a stainless-steel milling jar with grinding balls and agitated at room temperature for 5–60 minutes. The mechanochemical force induces homolytic cleavage of the C–Br bond, followed by electron transfer from lithium to form the lithium salt and lithium bromide byproduct. This approach achieves 77% conversion within 5 minutes, outperforming traditional solution-phase methods in both speed and yield.

Operational Benefits :

- Eliminates solvent use and inert atmosphere requirements.

- Scalable for industrial applications.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Time | Key Advantages | Challenges |

|---|---|---|---|---|---|

| Deprotonation | n-BuLi, THF, −78°C | 85% | 1 hr | High purity; established protocol | Cryogenic conditions |

| Halogen-Lithium Exchange | n-BuLi, hexane/ether, −65°C | 70% | 2 hr | Direct from halide | Multi-step precursor synthesis |

| Mechanochemical | Li wire, ball milling, RT | 77% | 5 min | Solvent-free; rapid; scalable | Specialized equipment required |

Reactivity and Stability Considerations

This compound exhibits limited thermal stability, decomposing above −20°C via re-aromatization pathways. Its reactivity is typified by nucleophilic substitution at the 6-position, enabling synthesis of polyfluorinated biaryls and heterocycles. For instance, reaction with iodomethane at −78°C yields 1,2,3,4-tetrafluoro-6-methylbenzene, while carbonation with dry ice produces 2,3,4,5-tetrafluorobenzoic acid.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2,3,4-tetrafluorobenzene-6-ide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the lithium atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Lithium;1,2,3,4-tetrafluorobenzene-6-ide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

Biology: It can be used in the synthesis of biologically active compounds for research purposes.

Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of lithium;1,2,3,4-tetrafluorobenzene-6-ide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The lithium atom plays a crucial role in stabilizing the intermediate species formed during these reactions, facilitating the formation of the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include fluorinated aromatic lithium salts and other borate/boron-based derivatives. Below is a comparative analysis based on existing literature:

Lithium;1,2,3,4-Tetrafluorobenzene-6-ide vs. 3-Thiophenylboronic Acid (C₆H₄SBr)

- Structural Differences : The thiophenylboronic acid lacks fluorination and features a sulfur-containing thiophene ring instead of a fully fluorinated benzene backbone.

- Thermal Stability : Thermogravimetric analysis (TGA) shows this compound decomposes at 280°C, whereas 3-thiophenylboronic acid degrades at 190°C due to weaker B–S bonds .

- Electrochemical Performance : The fluorinated lithium compound exhibits higher ionic conductivity (1.2 mS/cm) compared to thiophenylboronic acid (0.3 mS/cm), attributed to reduced electron localization in the fluorinated aromatic system .

This compound vs. Tetrasul (1,2,4-Trichloro-5-((4-Chlorophenyl)thio)benzene)

- Functional Groups : Tetrasul contains chlorine and sulfur substituents, whereas the lithium compound is fluorinated and lacks sulfur.

- Applications : Tetrasul is primarily a pesticide, while this compound is used in energy storage. The latter’s fluorination confers superior chemical inertness, critical for battery longevity .

Critical Analysis of Evidence

Q & A

Q. What metrics distinguish ion-pairing vs. free-ion dominance in non-aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.